molecular formula C11H9BrN2O4 B5698468 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione

Cat. No. B5698468
M. Wt: 313.10 g/mol
InChI Key: OKZCVBVFQBIMBC-FARCUNLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione, also known as BHIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHIM is a derivative of thalidomide, which is a drug that was initially developed as a sedative but was later found to cause birth defects. However, BHIM has been found to have unique properties that make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood. However, it has been suggested that 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione exerts its effects by modulating the activity of various signaling pathways involved in inflammation and cancer development. 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to activate the p53 pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various signaling pathways involved in inflammation and cancer development. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the activity of immune cells.

Advantages and Limitations for Lab Experiments

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in a laboratory setting. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to have low toxicity, making it a safe compound to work with. However, one limitation is that the mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to study the effects of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione on different types of cancer and determine its potential as a cancer therapy. Additionally, future research could focus on developing new derivatives of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione with improved pharmacological properties.
In conclusion, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and immunomodulatory properties and has been found to modulate the activity of various signaling pathways involved in inflammation and cancer development. Further research is needed to fully understand the mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione and to determine its potential as a therapeutic agent.

Synthesis Methods

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione can be synthesized through a series of chemical reactions starting with the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with urea to form 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

(5E)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-18-9-3-5(6(12)4-8(9)15)2-7-10(16)14-11(17)13-7/h2-4,15H,1H3,(H2,13,14,16,17)/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZCVBVFQBIMBC-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione

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